![molecular formula C54H88P2PtSi+2 B12571820 Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium CAS No. 215666-30-1](/img/structure/B12571820.png)
Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium is a complex organometallic compound It features a platinum center coordinated with tricyclohexylphosphaniumyl and bis(2,4,6-trimethylphenyl)silyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium typically involves the reaction of platinum precursors with tricyclohexylphosphaniumyl and bis(2,4,6-trimethylphenyl)silyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or dichloromethane, and the reaction temperature is maintained between 25°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of platinum oxides.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum oxides, while reduction can produce lower oxidation state platinum complexes. Substitution reactions result in new platinum complexes with different ligands.
Applications De Recherche Scientifique
Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to the known efficacy of platinum-based compounds in chemotherapy.
Biology: It is used in studies involving metalloproteins and enzyme mimetics.
Mécanisme D'action
The mechanism of action of Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium involves its interaction with molecular targets through coordination chemistry. The platinum center can form bonds with various substrates, facilitating catalytic processes. In biological systems, it may interact with DNA or proteins, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Platinum(II) complexes: These include compounds like cisplatin and carboplatin, which are well-known for their anticancer properties.
Other organometallic platinum compounds: These include complexes with different ligands, such as phosphines or carbenes.
Uniqueness
Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specialized applications in catalysis and materials science, where other platinum compounds may not perform as effectively.
Propriétés
Numéro CAS |
215666-30-1 |
|---|---|
Formule moléculaire |
C54H88P2PtSi+2 |
Poids moléculaire |
1022.4 g/mol |
Nom IUPAC |
platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium |
InChI |
InChI=1S/C54H88P2Si.Pt/c1-41-37-43(3)53(44(4)38-41)57(54-45(5)39-42(2)40-46(54)6,55(47-25-13-7-14-26-47,48-27-15-8-16-28-48)49-29-17-9-18-30-49)56(50-31-19-10-20-32-50,51-33-21-11-22-34-51)52-35-23-12-24-36-52;/h37-40,47-52H,7-36H2,1-6H3;/q+2; |
Clé InChI |
DGCFUSMQYVQHTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)([P+](C3CCCCC3)(C4CCCCC4)C5CCCCC5)[P+](C6CCCCC6)(C7CCCCC7)C8CCCCC8)C.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)
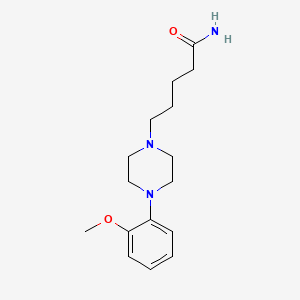
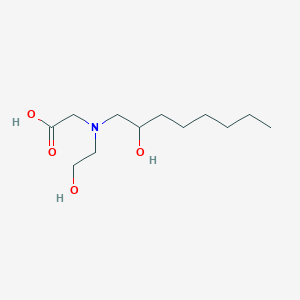
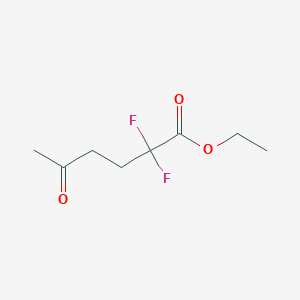
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
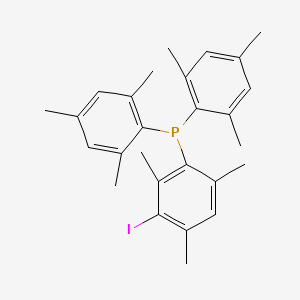
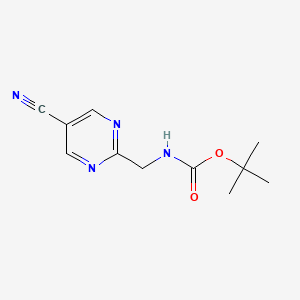
![N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12571777.png)
![{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene](/img/structure/B12571787.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)
![1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine](/img/structure/B12571810.png)
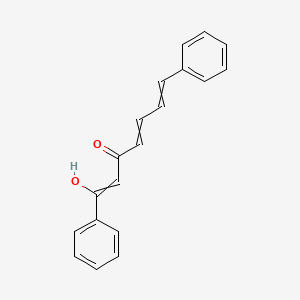
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)

